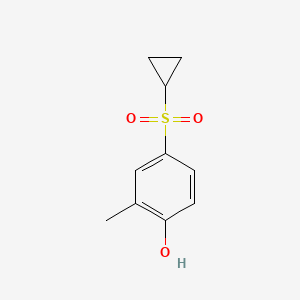
4-(Cyclopropylsulfonyl)-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopropylsulfonyl)-2-methylphenol is an organic compound characterized by a cyclopropylsulfonyl group attached to a methylphenol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylsulfonyl)-2-methylphenol typically involves the sulfonylation of 2-methylphenol (o-cresol) with cyclopropylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions: 4-(Cyclopropylsulfonyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of 4-(Cyclopropylsulfonyl)-2-methylquinone.
Reduction: Formation of 4-(Cyclopropylsulfanyl)-2-methylphenol.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
科学研究应用
4-(Cyclopropylsulfonyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Cyclopropylsulfonyl)-2-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the cyclopropylsulfonyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- 4-(Cyclopropylsulfonyl)phenol
- 2-Methyl-4-(methylsulfonyl)phenol
- 4-(Cyclopropylthio)-2-methylphenol
Comparison: 4-(Cyclopropylsulfonyl)-2-methylphenol is unique due to the presence of both a cyclopropylsulfonyl group and a methyl group on the phenol ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the cyclopropylsulfonyl group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interaction with biological targets.
属性
分子式 |
C10H12O3S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
4-cyclopropylsulfonyl-2-methylphenol |
InChI |
InChI=1S/C10H12O3S/c1-7-6-9(4-5-10(7)11)14(12,13)8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChI 键 |
ZTEMCYKLVCXBTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
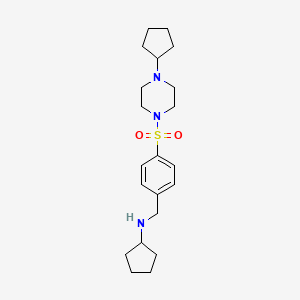
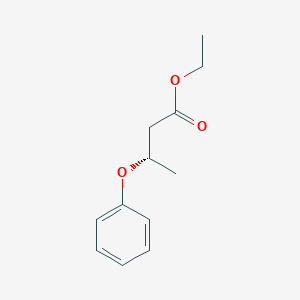
![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
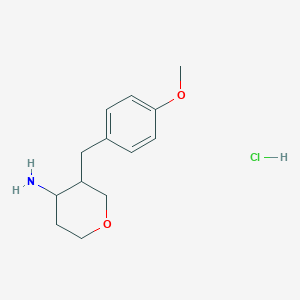
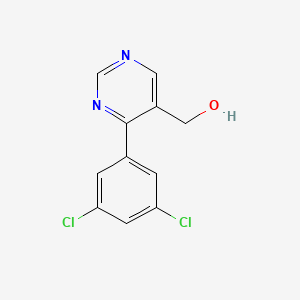
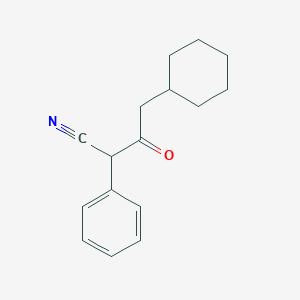
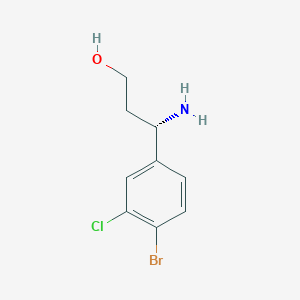
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)

![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
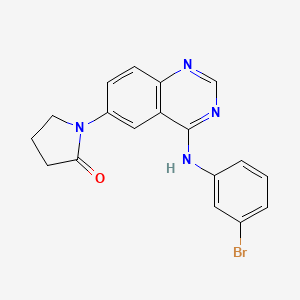
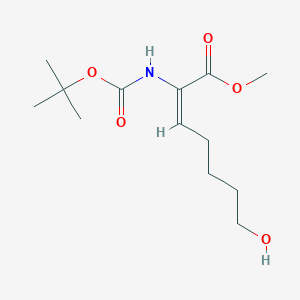
amine](/img/structure/B13085429.png)
